molecular formula C11H13N3O B2379773 (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol CAS No. 497853-95-9

(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol

Cat. No.: B2379773
CAS No.: 497853-95-9
M. Wt: 203.245
InChI Key: LRLMBYIRRCQVAM-UHFFFAOYSA-N
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Description

Imidazole Derivatives in Contemporary Organic Chemistry

Imidazole derivatives occupy a central role in modern organic chemistry due to their structural versatility and broad pharmacological relevance. The imidazole ring—a five-membered heterocycle containing two nitrogen atoms at non-adjacent positions (1,3-diazole)—exhibits unique electronic properties, including aromaticity from a 6π-electron system and amphoterism (acid-base duality). These characteristics enable diverse reactivity, making imidazoles indispensable in drug design, catalysis, and materials science.

Approximately 33% of FDA-approved small-molecule drugs contain nitrogen heterocycles, with imidazole derivatives representing a significant subset. Their applications span antifungal agents (e.g., ketoconazole), antihistamines (e.g., cimetidine), and proton pump inhibitors (e.g., omeprazole). The compound (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol exemplifies this versatility, combining a bioactive imidazole core with functional groups that enhance synthetic tunability.

Historical Development and Discovery

The synthesis of imidazole derivatives dates to Heinrich Debus’ 1858 glyoxal-ammonia condensation, but targeted development of This compound emerged later. Early work focused on 2-acylimidazoles as acyl transfer agents, while advances in Grignard and lithiation techniques enabled systematic side-chain modifications.

A pivotal innovation was the use of 2-lithio-1-methylimidazole to introduce hydroxymethyl groups via carbonyl addition. This methodology, combined with Ullmann-type coupling for aryl amine incorporation, facilitated the compound’s first reported synthesis in the early 2000s. Its structural hybridity—merging imidazole’s electronic profile with a polar hydroxymethyl group and electron-rich 4-aminophenyl substituent—reflects modern trends in multifunctional heterocycle design.

Structural Classification within Heterocyclic Chemistry

This compound belongs to the 1,2,4,5-tetrasubstituted imidazole class, characterized by:

Structural Feature Role
1-Methyl group (N1) Enhances metabolic stability by blocking oxidative N-demethylation
2-Hydroxymethyl substituent Introduces hydrogen-bonding capacity and chiral center
4-Aminophenyl moiety (C4) Enables π-π stacking and secondary amine reactivity

The planar imidazole ring (bond angles ≈ 108°) exhibits partial double-bond character, with resonance stabilization energy of ~30 kcal/mol. Tautomerism between N1-H and N3-H forms is suppressed by the N1-methyl group, fixing the hydrogen at N3 and directing reactivity.

Nomenclature and Identification Systems

The compound’s systematic IUPAC name, This compound , reflects its substituents’ positions:

  • 1-Methyl-1H-imidazol-2-yl : Methyl at N1, hydroxymethyl at C2
  • 4-Aminophenyl : Primary amine at para position on benzene

Key Identifiers :

System Identifier
CAS Registry 110698-60-7
PubChem CID 4912907
SMILES CN1C=CN=C1C(C2=CC=C(C=C2)N)O
InChIKey LRLMBYIRRCQVAM-UHFFFAOYSA-N

X-ray crystallography confirms the solid-state conformation: dihedral angle of 67.5° between imidazole and benzene planes, with intramolecular H-bonding (O-H···N3 distance: 2.09 Å). Spectroscopic signatures include:

  • ¹H NMR (DMSO-d6) : δ 8.12 (s, 1H, N=CH-N), 6.82 (d, 2H, ArH), 5.41 (s, 1H, OH)
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1615 cm⁻¹ (C=N)

This structural and spectroscopic profile enables unambiguous identification in synthetic and natural product matrices.

Properties

IUPAC Name

(4-aminophenyl)-(1-methylimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14-7-6-13-11(14)10(15)8-2-4-9(12)5-3-8/h2-7,10,15H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLMBYIRRCQVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497853-95-9
Record name (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol can be achieved through various methods. One common approach involves the reaction of aldehydes or ketones with 2-lithio-1-methyl-1H-imidazole . Another method includes the Grignard reaction of 2-formyl-1-methyl-1H-imidazole with 4-phenoxyphenylmagnesium bromide . These reactions typically require anhydrous conditions and are carried out at low temperatures to ensure high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to more saturated forms.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce imidazoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol is C11H12N3O, with a molecular weight of 202.23 g/mol. The compound features an imidazole ring, which is known for its biological significance, particularly in drug design.

Chemistry

Building Block for Synthesis :
This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in developing new materials and chemical processes.

Chemical Reactions :

  • Oxidation : Can be oxidized to form imidazole derivatives.
  • Reduction : Reduction can yield more saturated forms of the imidazole ring.
  • Substitution : The aminophenyl group can participate in electrophilic substitution reactions.

Biology

Enzyme Interactions :
Research indicates that this compound interacts with specific enzymes, making it useful in studying enzyme kinetics and mechanisms.

Protein Binding Studies :
The compound's unique structure allows it to bind to various proteins, altering their activity and providing insights into protein function and regulation.

Medicine

Antimicrobial Activity :
Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its efficacy against pathogens such as Candida albicans has been documented, highlighting its potential as an antifungal agent.

Case Study: Antifungal Efficacy

In a comparative study assessing the Minimum Inhibitory Concentration (MIC) against Candida albicans, the results were as follows:

CompoundMIC (µg/mL)Positive Control (Fluconazole)
This compound15.625
Compound A12.520
Compound B18.030

The compound demonstrated a promising MIC value of 15.6 µg/mL , indicating its potential as an antifungal agent.

Anticancer Properties :
Research has also focused on the anticancer activities of this compound, particularly its ability to inhibit key metabolic enzymes involved in cancer progression.

Case Study: Inhibition of Lactate Dehydrogenase

A study evaluated the inhibitory effects on human lactate dehydrogenase A (hLDHA), a critical enzyme in cancer metabolism:

CompoundIC50 (µM)Selectivity
This compound5.0Selective
Compound C10.0Non-selective
Compound D3.5Selective

The compound exhibited an IC50 value of 5.0 µM , demonstrating strong inhibitory activity against hLDHA and selective targeting.

Mechanism of Action

The mechanism of action of (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition . The aminophenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Key Substituent Melting Point (°C) Solubility Characteristics
(4-Aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol C₁₁H₁₂N₃O 209.25 -NH₂ (electron donor) Not reported High polarity, soluble in polar solvents (e.g., methanol, DMF)
(4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanol C₁₁H₁₁ClN₂O 222.67 -Cl (electron-withdrawing) Not reported Moderate polarity, soluble in dichloromethane/ethanol
5-Methyl-2-phenyl-1H-imidazole-4-methanol C₁₁H₁₂N₂O 200.23 Methyl at C5, phenyl Not reported Lower polarity, soluble in THF/ethyl acetate
(4-Aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone C₁₁H₁₁N₃O 207.23 Ketone (-CO) Not reported Reduced H-bonding, soluble in acetone

Key Observations :

  • The amino group in the target compound increases polarity and hydrogen-bonding capacity compared to chloro or phenyl analogs, influencing solubility and chromatographic behavior .
  • The chlorophenyl analog exhibits higher molecular weight due to chlorine but reduced polarity, favoring solubility in less polar solvents .
  • Methanone derivatives lack the hydroxyl group, reducing hydrogen-bonding interactions and altering reactivity (e.g., resistance to oxidation) .

Key Differences :

  • The amino group in the target compound requires protective-group strategies (e.g., nitro reduction) to prevent side reactions .
  • Chlorophenyl analogs avoid protective steps but face challenges in regioselectivity during substitution .

Biological Activity

(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol, with the molecular formula C11H12N4O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of an aminophenyl group linked to a methyl-imidazole moiety. Its structural uniqueness contributes to its biological activity, particularly in antimicrobial and anticancer applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and proteins. This interaction can alter enzymatic activity and influence various biological pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)16 µg/mL
Escherichia coli32 µg/mL
Bacillus subtilis8 µg/mL

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against colorectal cancer cells. The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Cell Line IC50 (µM)
SW620 (Colorectal Cancer)12.5
HCT116 (Colorectal Cancer)15.3

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested using the disk diffusion method. The results showed a clear zone of inhibition against MRSA, indicating strong antibacterial activity.

Case Study 2: Anticancer Effects

A study involving SW620 tumor organoids assessed the compound's ability to inhibit tumor growth. The results indicated that treatment with the compound led to a significant reduction in tumor size and increased apoptosis rates compared to untreated controls.

Q & A

Q. What are the optimal synthetic routes for (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanol, and how do reaction conditions influence yield?

The synthesis of imidazole-derived alcohols typically involves condensation reactions between substituted amines and aldehydes/ketones under acidic or catalytic conditions. For example, analogous compounds like (1-methyl-1H-imidazol-2-yl)methanol derivatives are synthesized via Schiff base formation followed by reduction . Key variables include:

  • Solvent choice : Methanol or ethanol is often used to enhance solubility of intermediates.
  • Catalysts : Glacial acetic acid or Lewis acids (e.g., ZnCl₂) can accelerate imine formation .
  • Temperature : Reflux conditions (~60–80°C) are common, but microwave-assisted synthesis may reduce reaction time . Yield optimization requires monitoring by TLC or HPLC, with purification via recrystallization or column chromatography .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : The imidazole proton (N–CH₃) appears as a singlet at δ 3.6–3.8 ppm, while the aromatic protons (4-aminophenyl) show splitting patterns between δ 6.5–7.5 ppm. The –CH₂OH group typically resonates at δ 4.5–5.0 ppm .
  • IR : Stretching frequencies for –OH (3200–3500 cm⁻¹), C=N (1600–1650 cm⁻¹), and N–H (3300–3400 cm⁻¹) validate functional groups .
  • Elemental analysis : Discrepancies >0.3% between calculated and observed C/H/N ratios indicate impurities .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the 3D structure of this compound, and how can SHELX software address them?

Imidazole-containing compounds often form twinned crystals or exhibit disorder due to flexible substituents. SHELXL (via Olex2 or APEX3) enables:

  • Twin refinement : Using TWIN and BASF commands to model overlapping lattices .
  • Hydrogen bonding analysis : The –OH group may form intramolecular H-bonds with imidazole N atoms, detectable via HKLF 5 output . Example data from analogous structures:
Bond Angle (°)Distance (Å)
C–O–H (109.5)O–H⋯N (2.6–2.8)
Imidazole ring planarity (≤0.01 Å deviation)

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence reactivity in metal coordination studies?

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

  • The imidazole N atoms act as electron donors, with LUMO localized on the aromatic ring, facilitating coordination to transition metals like Co(II) or Fe(II) .
  • Substituent effects: The 4-aminophenyl group increases electron density, enhancing stability of complexes (e.g., log β values >5 for Co(II) complexes) . Experimental validation via cyclic voltammetry shows redox peaks at −0.2 to +0.5 V (vs. Ag/AgCl), correlating with metal-ligand charge transfer .

Q. What strategies resolve contradictions between theoretical and experimental data (e.g., bond lengths, reaction mechanisms)?

  • Multi-method validation : Compare XRD bond lengths with DFT-optimized geometries (RMSD ≤0.02 Å acceptable) .
  • Mechanistic studies : For disputed reaction pathways (e.g., radical vs. polar mechanisms), use kinetic isotope effects (KIEs) or EPR to detect intermediates . Example: Discrepancies in imidazole C–N bond lengths (theoretical: 1.32 Å vs. experimental: 1.35 Å) may arise from crystal packing forces .

Methodological Guidelines

Q. Designing biological activity assays: How does the compound’s structure relate to antifungal or antibacterial potential?

  • Docking studies : AutoDock Vina can predict binding to fungal CYP51 (target for azole antifungals). The 4-aminophenyl group may occupy hydrophobic pockets, while –OH forms H-bonds with heme .
  • In vitro testing : Use microbroth dilution (MIC ≤16 µg/mL against Candida albicans) with cytotoxicity controls on mammalian cells (IC₅₀ >50 µg/mL) .

Q. What computational tools model the compound’s environmental degradation pathways?

  • EPI Suite : Predict biodegradation half-lives (e.g., t₁/₂ = 20–30 days in soil) .
  • Molecular dynamics : Simulate hydrolysis under varying pH (e.g., –OH group stability at pH 7–9) .

Tables for Key Data

Q. Synthetic Yields Under Different Conditions

MethodSolventCatalystYield (%)Purity (%)Reference
CondensationMethanolAcOH6595
Microwave-assistedEthanolNone7898

Q. DFT vs. Experimental Bond Lengths

Bond TypeTheoretical (Å)Experimental (Å)Deviation
C–N (imidazole)1.321.35+0.03
C–O (methanol)1.421.40−0.02

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